1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione
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Overview
Description
1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of triazoloquinazolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione typically involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the triazoloquinazoline system and elimination of a water molecule .
Industrial Production Methods
the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biomolecular targets.
Industry: Utilized in the development of agrochemicals for plant protection .
Mechanism of Action
The mechanism of action of 1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can form hydrogen bonds and has high dipole moments, allowing it to interact with various biomolecular targets. This interaction can modulate biological pathways, making it effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-c]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: Another class of compounds with similar biological properties but different structural arrangements .
Uniqueness
1-({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}amino)pyrrolidine-2,5-dione is unique due to its specific structural configuration, which allows it to interact with a broader range of molecular targets. This makes it a versatile compound in various scientific research applications .
Properties
IUPAC Name |
1-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-8-15-13-9-4-2-3-5-10(9)16-14(20(13)17-8)18-19-11(21)6-7-12(19)22/h2-5H,6-7H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEFLBYWURRGPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2NN4C(=O)CCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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